molecular formula C10H12F2N2O B1490952 3-(4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)-3-oxopropanenitrile CAS No. 2098130-63-1

3-(4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)-3-oxopropanenitrile

Cat. No.: B1490952
CAS No.: 2098130-63-1
M. Wt: 214.21 g/mol
InChI Key: SBVTZKJQZJAREN-UHFFFAOYSA-N
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Description

3-(4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)-3-oxopropanenitrile is a complex organic compound with significant relevance in chemical research and potential applications across various scientific fields. The compound's structure comprises a cyclopenta[c]pyrrole moiety with difluoro substitutions and a nitrile group, making it an intriguing subject for synthetic chemistry and applied sciences.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)-3-oxopropanenitrile typically involves multiple steps, including the formation of the cyclopenta[c]pyrrole ring, introduction of the difluoro groups, and addition of the nitrile functionality. Common methods involve cycloaddition reactions, fluorination techniques, and nitrile incorporation through reactions like the Strecker synthesis.

Industrial Production Methods

Industrial-scale production of this compound would likely involve optimization of these synthetic steps to ensure cost-effectiveness, yield maximization, and purity control. Advanced methodologies such as continuous flow synthesis might be employed for scalability and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)-3-oxopropanenitrile undergoes various reactions, including:

  • Oxidation: Introduction of oxidative agents can lead to modification of functional groups within the molecule.

  • Reduction: Reduction reactions can affect the nitrile group or other functionalities.

  • Substitution: Halogenated compounds are prone to nucleophilic substitution reactions.

Common Reagents and Conditions

Reagents commonly used in these reactions include:

  • Oxidants like hydrogen peroxide or potassium permanganate.

  • Reducing agents such as lithium aluminum hydride or sodium borohydride.

  • Nucleophiles like hydroxide ions or amines for substitution reactions.

Major Products

Depending on the reaction type, the products can vary:

  • Oxidation could yield more oxygenated compounds.

  • Reduction may convert nitriles to amines or other reduced forms.

  • Substitution reactions can replace fluorine atoms with other groups.

Scientific Research Applications

3-(4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)-3-oxopropanenitrile holds promise in several areas:

  • Chemistry: Utilized as a building block for more complex molecules or as a model compound for studying reaction mechanisms.

  • Medicine: Could be investigated for pharmaceutical properties due to its unique structural features.

  • Industry: Possible uses in material science or as an intermediate in the synthesis of industrially relevant compounds.

Comparison with Similar Compounds

Similar compounds might include other fluorinated cyclopenta[c]pyrroles or nitrile-containing analogs. What sets 3-(4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)-3-oxopropanenitrile apart is its specific arrangement of fluorine atoms and nitrile group, which can influence its reactivity and interactions.

List of Similar Compounds

  • 3-(4,4-difluorocyclopenta[c]pyrrol-2(1H)-yl)-3-oxopropanenitrile.

  • Hexahydrocyclopenta[c]pyrrole derivatives with different substitutions.

  • Nitrile-containing cyclopenta[c]pyrroles with varying degrees of fluorination.

Hopefully, this deep dive into this compound gives you all the info you need! What’s your interest in it?

Properties

IUPAC Name

3-(4,4-difluoro-1,3,3a,5,6,6a-hexahydrocyclopenta[c]pyrrol-2-yl)-3-oxopropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12F2N2O/c11-10(12)3-1-7-5-14(6-8(7)10)9(15)2-4-13/h7-8H,1-3,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBVTZKJQZJAREN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2C1CN(C2)C(=O)CC#N)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12F2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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